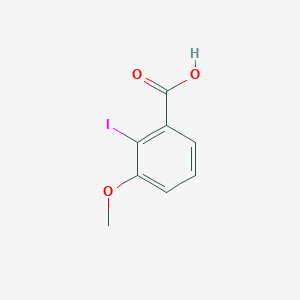

2-碘-3-甲氧基苯甲酸

概述

描述

2-Iodo-3-methoxybenzoic acid is a versatile compound with various applications in organic synthesis. It has been utilized as a reagent for the dehydrogenation of tetrahydro-β-carbolines to their aromatic forms under mild conditions, demonstrating its utility in the total synthesis of eudistomin U . Additionally, it has been employed in the directed ortho-metalation of unprotected benzoic acids, leading to the regioselective synthesis of contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks . Furthermore, 2-iodoxybenzoic acid has been used in the selective and efficient oxidative modifications of flavonoids, showcasing its ability to perform highly regioselective aromatic hydroxylation and dehydrogenation reactions .

Synthesis Analysis

The synthesis of 2-iodo-3-methoxybenzoic acid has been explored in the literature, particularly in the context of its applications in organic synthesis. For instance, it has been utilized in the room-temperature aromatization of tetrahydro-β-carbolines, highlighting its role as a convenient reagent for dehydrogenation reactions . Additionally, the directed ortho-metalation of unprotected benzoic acids has demonstrated the potential utility of this compound in the regioselective synthesis of substituted 2-methoxybenzoic acids .

Molecular Structure Analysis

The molecular structure of 2-iodo-3-methoxybenzoic acid has been investigated in the context of its reactivity and applications in organic transformations. Studies have focused on its role as a hypervalent iodine oxidant, showcasing its ability to perform selective oxidative modifications of flavonoids and the oxidation of alcohols to aldehydes or ketones .

Chemical Reactions Analysis

The chemical reactivity of 2-iodo-3-methoxybenzoic acid has been a subject of interest in the literature. It has been utilized in various reactions, including the room-temperature aromatization of tetrahydro-β-carbolines, directed ortho-metalation of unprotected benzoic acids, and selective oxidative modifications of flavonoids, demonstrating its versatility as a reagent in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-iodo-3-methoxybenzoic acid have been explored in the context of its applications as a reagent in organic transformations. Studies have highlighted its mild and efficient nature as a hypervalent iodine oxidant, showcasing its ability to perform selective modifications of flavonoids and the dehydrogenation of methoxylated flavanones to their corresponding flavones .

Relevant Case Studies

The utility of 2-iodo-3-methoxybenzoic acid has been demonstrated in the total synthesis of eudistomin U, highlighting its practical applications in complex molecule synthesis . Additionally, its role in the regioselective synthesis of substituted 2-methoxybenzoic acids has been exemplified through the expedient synthesis of lunularic acid, showcasing its potential usefulness in the preparation of various building blocks .

References

- Room-temperature aromatization of tetrahydro-β-carbolines by 2-iodoxybenzoic acid: utility in a total synthesis of eudistomin U.

- Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks.

- Selective and efficient oxidative modifications of flavonoids with 2-iodoxybenzoic acid (IBX).

- A Twist of the Twist Mechanism, 2-Iodoxybenzoic Acid (IBX)-Mediated Oxidation of Alcohol Revisited: Theory and Experiment.

科学研究应用

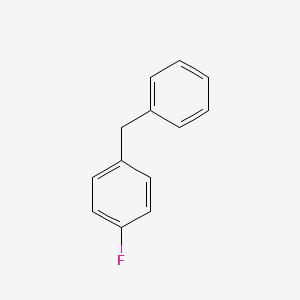

Suzuki交叉偶联反应

2-碘-3-甲氧基苯甲酸参与Suzuki交叉偶联反应,该反应对于制备联芳基至关重要,联芳基在药物和有机材料中很有用。例如,Chaumeil、Signorella和Drian(2000)优化了该反应,使用芳基硼酸酯获得联芳基,突出了2-碘-3-甲氧基苯甲酸在复杂有机合成中的用途 (Chaumeil, Signorella, & Drian, 2000)。

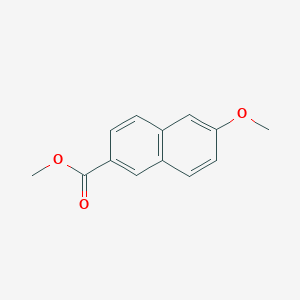

定向邻位金属化

该化合物在定向邻位金属化中也很有价值,定向邻位金属化是一种用于制备各种取代的2-甲氧基苯甲酸的方法。Nguyen、Castanet和Mortier(2006)展示了该技术如何能够高效且区域选择性地合成难以获得的化合物 (Nguyen, Castanet, & Mortier, 2006)。

类黄酮的氧化修饰

Barontini等人(2010)探索了2-碘氧基苯甲酸(一种相关化合物)在类黄酮氧化修饰中的用途。他们发现它可以作为选择性芳香族羟基化的极好试剂,从而产生具有高抗氧化活性的衍生物 (Barontini, Bernini, Crisante, & Fabrizi, 2010)。

四氢-β-咔啉的芳构化

正如Panarese和Waters(2010)所证明的,2-碘氧基苯甲酸也用于四氢-β-咔啉的芳构化。该方法对于合成复杂分子(如海洋吲哚生物碱优迪斯托明U)具有重要意义 (Panarese & Waters, 2010)。

碘苯催化的反应

Moroda和Togo(2008)利用碘苯催化的2-芳基-N-甲氧基乙磺酰胺反应,展示了像2-碘-3-甲氧基苯甲酸这样的反应性高价碘化合物如何用于亲电芳香族反应 (Moroda & Togo, 2008)。

催化不对称碘酯化

Arai等人(2020)使用类似的化合物进行了催化不对称碘酯化,证明了其在合成光学活性碘酯(在合成化学中很重要)中的用途 (Arai, Horigane, Suzuki, Itoh, & Yamanaka, 2020)。

安全和危害

属性

IUPAC Name |

2-iodo-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHGDXKFYRUEBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332489 | |

| Record name | 2-Iodo-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-3-methoxybenzoic acid | |

CAS RN |

50627-31-1 | |

| Record name | 2-Iodo-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

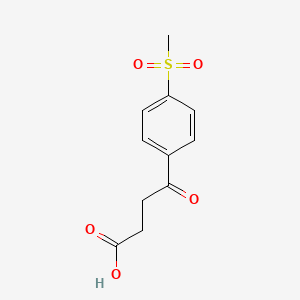

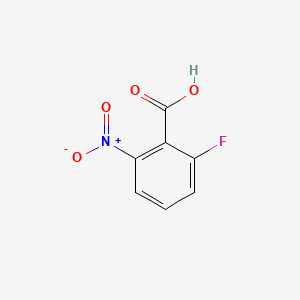

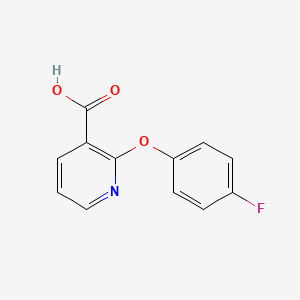

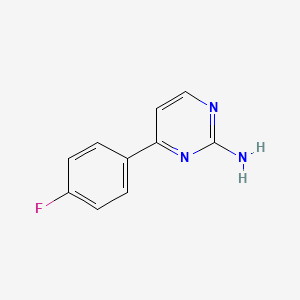

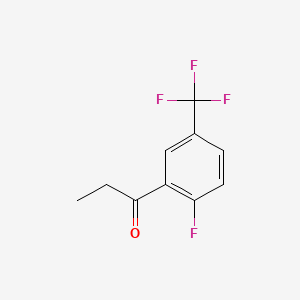

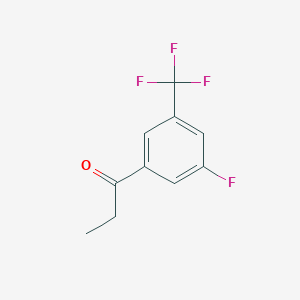

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

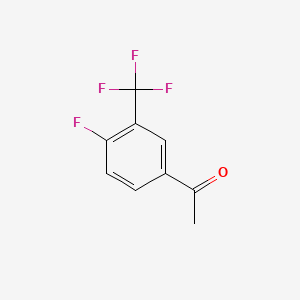

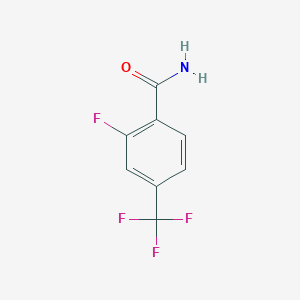

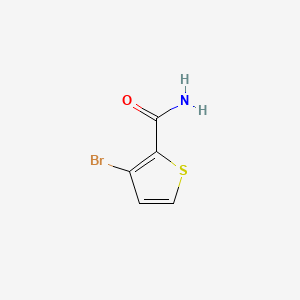

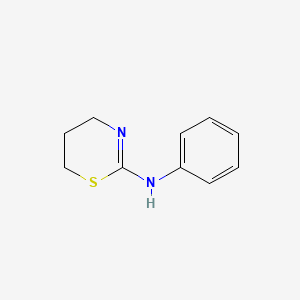

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。